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Compound of Interest

Compound Name: (S)-HH2853

CAS No.: 2202678-05-3

Cat. No.: B15144053

Get Quote
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Introduction

(S)-HH2853, hereafter referred to as HH2853, is a potent and selective small molecule dual

inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2

(Enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb

Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing

the methylation of histone H3 on lysine 27 (H3K27).[2][3] Aberrant activity of EZH2 is implicated

in the pathogenesis of various cancers, promoting cell proliferation and blocking differentiation

by silencing tumor suppressor genes.[4][5] HH2853 inhibits both wild-type and mutant forms of

EZH2, as well as EZH1, leading to a decrease in H3K27 methylation, reactivation of silenced

genes, and subsequent reduction in cancer cell proliferation.[1][6] Preclinical studies have

demonstrated its potent anti-tumor activities in various cancer models, and it is currently under

investigation in clinical trials.[6][7][8]
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These application notes provide a detailed protocol for assessing the effect of HH2853 on cell

viability in an in vitro setting, a crucial step for evaluating its therapeutic potential.

Signaling Pathway of HH2853
HH2853 exerts its effect by targeting the PRC2 complex. In cancer cells with overactive

EZH1/2, there is an increase in the trimethylation of H3K27 (H3K27me3), a repressive

epigenetic mark. This leads to the compaction of chromatin and the silencing of target genes,

including tumor suppressors. By inhibiting the catalytic activity of EZH1 and EZH2, HH2853

reduces the levels of H3K27me3. This allows for a more open chromatin structure and the re-

expression of tumor suppressor genes, ultimately leading to an inhibition of cell proliferation

and a decrease in cell viability.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatin Regulation

Cellular Outcome

EZH1

Histone H3

Methylates K27

EZH2

Methylates K27

SUZ12 EED

H3K27me3
(Repressive Mark)

Forms

Tumor Suppressor Genes

Silences

Cancer Cell
Proliferation

Inhibits

(S)-HH2853

Inhibits Inhibits

Click to download full resolution via product page

Caption: Mechanism of (S)-HH2853 action on the PRC2 signaling pathway.
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Data Presentation
HH2853 has been shown to be a potent inhibitor of EZH1 and EZH2 enzymatic activity. The

following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target Enzyme IC50 (nM)

EZH1 9.26

EZH2 (Wild-Type & Mutant) 2.21 - 5.36

Data sourced from AACR Journals and MedKoo

Biosciences.[1]

Note: While HH2853 potently inhibits the viability of multiple cancer cell lines, a comprehensive

public dataset of cell viability IC50 values across a wide range of cell lines is not currently

available.[1][6] Researchers should determine the IC50 empirically in their cell lines of interest

using the protocol provided below.

Experimental Protocol: In Vitro Cell Viability Assay
This protocol describes a method for determining the effect of HH2853 on the viability of

adherent cancer cells using a luminescence-based assay that quantifies ATP, an indicator of

metabolically active cells (e.g., CellTiter-Glo®). This method is widely used for its high

sensitivity and is suitable for high-throughput screening.[9][10]

Experimental Workflow
The general workflow for assessing cell viability involves seeding cells, treating them with the

compound over a range of concentrations, incubating for a sufficient period, and then

measuring the viability with a detection reagent.
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1. Cell Seeding
Seed cells in a 96-well plate

and allow to attach overnight.

2. Compound Preparation
Prepare serial dilutions of (S)-HH2853.

3. Cell Treatment
Add compound dilutions to the cells.

Include vehicle and untreated controls.

4. Incubation
Incubate for an extended period (e.g., 6-14 days)
due to the slow-acting nature of EZH1/2 inhibitors.

5. Viability Assay
Add CellTiter-Glo® (or similar ATP-based reagent)

to each well.

6. Data Acquisition
Measure luminescence using a plate reader.

7. Data Analysis
Normalize data to controls and calculate
IC50 value using non-linear regression.

Click to download full resolution via product page

Caption: General workflow for an in vitro cell viability assay.

Materials and Reagents
Cancer cell line of interest
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Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-

Streptomycin)

(S)-HH2853

Dimethyl sulfoxide (DMSO), sterile

96-well clear-bottom, white-walled plates (for luminescence assays)

Phosphate-buffered saline (PBS), sterile

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

Multichannel pipette

Luminometer plate reader

Assay Procedure
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard

trypsinization methods and perform a cell count. c. Dilute the cell suspension to the desired

seeding density (e.g., 2,000-5,000 cells/well, to be optimized for each cell line). d. Seed 100 µL

of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at

37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2. Compound Preparation: a. Prepare a 10 mM stock solution of HH2853 in DMSO. b. Perform

serial dilutions of the stock solution in complete culture medium to create a range of working

concentrations (e.g., from 0.01 µM to 10 µM). c. Prepare a vehicle control containing the same

final concentration of DMSO as the highest HH2853 concentration (typically ≤ 0.1%).

3. Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the

prepared HH2853 dilutions or vehicle control to the respective wells. It is recommended to test

each concentration in triplicate. c. Include wells with untreated cells (medium only) as a 100%

viability control.

4. Incubation: a. Incubate the plate for an extended period. The anti-proliferative effects of

EZH1/2 inhibitors are often slow to manifest, so an incubation time of 6 to 14 days is
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recommended.[10] b. Replenish the medium containing the freshly diluted compound every 3-4

days to ensure compound stability and nutrient availability.

5. Viability Measurement: a. On the day of analysis, remove the plate from the incubator and

allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the

CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the

prepared reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low

speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize

the luminescent signal.

6. Data Acquisition: a. Measure the luminescence of each well using a luminometer.

Data Analysis
Calculate Average Luminescence: Determine the average luminescence value for each set

of triplicates.

Normalize Data: Express the viability of treated cells as a percentage relative to the vehicle-

treated control cells.

% Viability = (Luminescencesample / Luminescencevehicle control) x 100

Determine IC50:

Plot the % Viability against the corresponding log-transformed concentrations of HH2853.

Use a non-linear regression analysis (e.g., four-parameter logistic curve) in a suitable

software package (like GraphPad Prism) to calculate the IC50 value. The IC50 is the

concentration of HH2853 that causes a 50% reduction in cell viability.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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